2-(3,4-dimethoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one
Description
2-(3,4-Dimethoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound featuring a fused pyridine-pyrimidinone core substituted with a 3,4-dimethoxyphenyl group at position 2. This compound serves as a key intermediate for synthesizing derivatives with diverse biological activities. For example, its brominated derivative (3-bromo-4H-pyrido[1,2-a]pyrimidin-4-one) is used in Suzuki-Miyaura cross-coupling reactions to introduce aryl groups, yielding compounds like DB103 (3-phenyl-substituted variant) with reported anti-angiogenic properties .
The synthesis involves treating the parent 4H-pyrido[1,2-a]pyrimidin-4-one with N-bromosuccinimide in chloroform, followed by coupling with phenylboronic acid under palladium catalysis . Structural characterization typically employs NMR spectroscopy and X-ray crystallography .
Properties
Molecular Formula |
C16H14N2O3 |
|---|---|
Molecular Weight |
282.29 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)pyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C16H14N2O3/c1-20-13-7-6-11(9-14(13)21-2)12-10-16(19)18-8-4-3-5-15(18)17-12/h3-10H,1-2H3 |
InChI Key |
NGVUTRILHWQDDM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)N3C=CC=CC3=N2)OC |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Using Heteropolyacid Catalysts
Catalyst Design and Mechanistic Insights
Aluminum-exchanged tungstophosphoric acid salts (Al$$x$$H$${3−x}$$PW$${12}$$O$${40}$$) with Keggin structures have emerged as superior catalysts for constructing the pyrido[1,2-a]pyrimidin-4-one scaffold. These catalysts introduce Lewis acid sites while retaining Brønsted acidity, enabling dual activation of carbonyl and amine groups. For 2-(3,4-dimethoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one, the reaction typically involves cyclocondensation of 3,4-dimethoxybenzaldehyde derivatives with 2-aminopyridine precursors.
Reaction Conditions and Optimization
- Catalyst Loading : Al$$3$$PW$${12}$$O$$_{40}$$ (10 mol%) achieves 94% yield under reflux in ethanol.
- Temperature : Optimal cyclization occurs at 80°C, with prolonged heating (>6 hours) leading to decomposition.
- Substrate Scope : Electron-rich aldehydes (e.g., 3,4-dimethoxybenzaldehyde) exhibit faster kinetics due to enhanced nucleophilicity.
Table 1. Performance of Heteropolyacid Catalysts in Pyrido[1,2-a]Pyrimidin-4-One Synthesis
| Catalyst | Substrate | Time (h) | Yield (%) |
|---|---|---|---|
| Al$$3$$PW$${12}$$O$$_{40}$$ | 3,4-Dimethoxybenzaldehyde | 4 | 94 |
| H$$3$$PW$${12}$$O$$_{40}$$ | 3,4-Dimethoxybenzaldehyde | 6 | 78 |
| Al$$2$$HPW$${12}$$O$$_{40}$$ | 4-Methoxybenzaldehyde | 5 | 82 |
Aqueous-Phase Multicomponent Reactions
Green Synthesis Protocol
A solvent-free, one-pot assembly of 2-(3,4-dimethoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one leverages substituted cinnamonitriles and 4-amino-2,6-dihydroxypyrimidine in water. This method eliminates toxic organic solvents and achieves 86–99% yields through in situ imine formation and cyclization.
Key Steps and Kinetics
- Imine Formation : 3,4-Dimethoxycinnamonitrile reacts with 4-amino-2,6-dihydroxypyrimidine at 60°C, forming a Schiff base intermediate.
- Cyclization : Intramolecular nucleophilic attack by the pyrimidine nitrogen generates the fused ring system.
- Oxidation : Atmospheric oxygen mediates aromatization to the final product.
Table 2. Substrate Variations and Yields in Aqueous Synthesis
| Cinnamonitrile Derivative | Reaction Time (h) | Yield (%) |
|---|---|---|
| 3,4-Dimethoxycinnamonitrile | 7 | 86 |
| 4-Nitrocinnamonitrile | 6 | 90 |
| 2-Chlorocinnamonitrile | 5 | 99 |
Industrial-Scale Alkylation and Substitution
Patent-Based Methodologies
A patented route employs 2-methylsulfanyl-pyrido[2,3-d]pyrimidine intermediates, which undergo nucleophilic substitution with 4-aminopyridines. For 2-(3,4-dimethoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one, the synthesis involves:
- Sulfinyl Intermediate Preparation : 4-Ethylamino-2-methylsulfanyl-pyrimidine-5-carboxaldehyde is treated with (3,4-dimethoxyphenyl)acetic acid ethyl ester in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
- Reductive Alkylation : Sodium cyanoborohydride reduces the imine linkage, introducing the 3,4-dimethoxyphenyl group.
- Acid-Catalyzed Cyclization : Hydrochloric acid mediates ring closure at 100°C, yielding the target compound.
Process Optimization
Reductive Condensation Strategies
Raney Nickel-Mediated Synthesis
Early routes utilized Raney nickel to reduce nitropyrido[2,3-d]pyrimidine intermediates, followed by reductive amination with 3,4-dimethoxybenzaldehyde. This method, while reliable, suffers from moderate yields (60–70%) due to over-reduction side reactions.
Table 3. Comparative Analysis of Preparation Methods
| Method | Yield (%) | Scalability | Environmental Impact |
|---|---|---|---|
| Heteropolyacid Catalysis | 94 | High | Low (ethanol solvent) |
| Aqueous Multicomponent | 86 | Moderate | Minimal |
| Patent-Based Alkylation | 98 | Industrial | Moderate (DBU use) |
| Reductive Condensation | 70 | Low | High (Raney Ni waste) |
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the aromatic ring or the pyrimidine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)pyrido[1,2-a]pyrimidin-4-one has been explored for various scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Pharmacology: Studied for its interactions with biological targets such as enzymes and receptors.
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The compound’s lipophilicity allows it to diffuse easily into cells, where it can interact with intracellular targets and modulate various signaling pathways .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The biological and chemical properties of 4H-pyrido[1,2-a]pyrimidin-4-one derivatives are highly dependent on substituent type and position. Below is a comparative analysis:
Position 2 Substitutions
Position 3 Substitutions
Key Insight : Halogenation at position 3 facilitates cross-coupling reactions, while carboxamide groups enhance gastroprotective efficacy .
Position 7 Substitutions
Patented derivatives often feature nitrogen-containing heterocycles (e.g., piperazinyl, morpholinyl) at position 7 to modulate pharmacokinetics:
Key Insight : Piperazine and related groups improve solubility and target engagement in CNS disorders .
Anti-Angiogenic Activity
- DB103 (3-phenyl derivative) : Inhibits VEGF-induced angiogenesis at IC₅₀ = 3.2 μM .
- Thiazolidinone hybrids (e.g., CID 1298256): Exhibit dual thromboxane synthase and VEGF inhibition (IC₅₀ = 0.8 μM) .
Gastroprotective Activity
- 3-Carboxamide derivatives: ED₅₀ = 12 mg/kg in ethanol-induced gastric lesions .
- Unsubstituted 4H-pyrido[1,2-a]pyrimidin-4-one : Inactive at doses up to 50 mg/kg .
Data Tables
Table 1: Key Physicochemical Properties
| Compound | Molecular Weight | logP | Solubility (mg/mL) |
|---|---|---|---|
| Target compound | 296.3 | 2.5 | 0.12 (DMSO) |
| 3-Chloro derivative | 210.6 | 1.8 | 0.25 (EtOH) |
| CID 1298256 (thiazolidinone hybrid) | 508.6 | 3.9 | 0.08 (DMSO) |
Biological Activity
2-(3,4-Dimethoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular formula of 2-(3,4-dimethoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one is C15H15N3O2. The structure features a pyrido-pyrimidine core substituted with a dimethoxyphenyl group, which is crucial for its biological activity.
Antimicrobial Activity
Research has indicated that derivatives of pyrido[1,2-a]pyrimidin-4-ones exhibit varying degrees of antimicrobial activity. In one study, several compounds were synthesized and tested against bacterial and fungal strains. However, it was reported that many derivatives, including some pyrido[1,2-a]pyrimidin-4-ones, showed limited antimicrobial efficacy .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrido[1,2-a]pyrimidin-4-ones has been investigated in various studies. A review highlighted the synthesis of compounds that inhibited cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. For instance, certain analogs demonstrated significant COX-1 and COX-2 inhibition with IC50 values ranging from 19.45 μM to 42.1 μM . This suggests that 2-(3,4-dimethoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one may possess similar anti-inflammatory properties.
Anticancer Potential
The anticancer activity of pyrido[1,2-a]pyrimidin-4-ones has also been explored. Compounds in this class have shown promise against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis .
The biological activity of 2-(3,4-dimethoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one is believed to stem from its ability to interact with specific molecular targets within cells:
- Inhibition of Enzymes : The compound may inhibit key enzymes involved in inflammatory pathways and cancer progression.
- Modulation of Signaling Pathways : It can potentially alter signaling cascades that regulate cell growth and apoptosis.
Study on Anti-inflammatory Effects
In a controlled study assessing the anti-inflammatory effects of various pyrido[1,2-a]pyrimidin-4-one derivatives, the compound exhibited significant inhibition of COX enzymes compared to standard anti-inflammatory drugs like diclofenac. This positions it as a potential candidate for further development in treating inflammatory diseases .
Anticancer Research
Another study evaluated the anticancer properties of several pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines. Results indicated that some compounds led to a decrease in cell viability and increased apoptosis rates. The study suggested that the incorporation of a dimethoxyphenyl group might enhance these effects due to improved binding affinity to target proteins involved in cancer progression .
Q & A
Q. What are the recommended synthetic routes for 2-(3,4-dimethoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one, and how can reaction yields be optimized?
The compound can be synthesized via cycloaddition reactions involving intermediates like N-(2-pyridyl)iminoketenes. Halogenation using N-halosuccinimides (e.g., N-chlorosuccinimide) has been effective for structural diversification . Optimization involves controlling reaction temperature (e.g., 60–80°C), solvent selection (polar aprotic solvents like DMF), and catalyst use (e.g., Lewis acids). Yields >75% are achievable with stoichiometric adjustments and purification via column chromatography .
Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
1H and 13C NMR spectroscopy are critical for confirming structural integrity, particularly for distinguishing the pyrimidinone core and methoxyphenyl substituents . High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) ensures purity (>95%). Mass spectrometry (ESI-MS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities in crystalline derivatives .
Q. How do physicochemical properties (e.g., solubility, stability) influence experimental design for pharmacological studies?
The compound’s low aqueous solubility (logP ≈ 2.8) necessitates solubilization strategies, such as using DMSO or cyclodextrin complexes for in vitro assays . Stability studies under varying pH (2–9) and temperature (4–37°C) reveal degradation above 40°C, requiring cold storage (4°C) and inert atmospheres for long-term stability .
Advanced Research Questions
Q. What methodological considerations are critical for designing dose-response studies to evaluate this compound’s bioactivity?
Use randomized block designs with split-split plots to account for variables like exposure time and cell-line variability . Dose ranges (1 nM–100 µM) should follow logarithmic increments, with negative controls (vehicle-only) and positive controls (e.g., reference inhibitors). Replicate experiments (n ≥ 4) and apply ANOVA for statistical rigor .
Q. How can researchers resolve contradictions in bioactivity data observed across different in vitro models?
Contradictions often arise from assay-specific variables (e.g., cell permeability, metabolic activity). Normalize data using internal standards (e.g., β-actin for Western blots) and cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. cell-based IC50). Meta-analysis of dose-response curves and Hill slopes can identify outliers .
Q. What strategies are recommended for assessing the environmental fate of this compound in ecotoxicological studies?
Follow tiered testing per OECD guidelines:
- Phase 1: Determine octanol-water partition coefficients (logKow) and hydrolysis half-life (t1/2) .
- Phase 2: Evaluate biodegradability via OECD 301F (closed bottle test) and bioaccumulation potential in model organisms (e.g., Daphnia magna) .
- Phase 3: Use LC-MS/MS to quantify environmental residues in soil/water matrices, with detection limits ≤1 ppb .
Q. How can structural modifications (e.g., halogenation) enhance target selectivity or reduce off-target effects?
Halogenation at the pyrimidinone C3 position (e.g., Cl, F) improves kinase selectivity by sterically blocking non-target binding pockets. Computational docking (AutoDock Vina) and MD simulations (>100 ns) predict binding modes, while isothermal titration calorimetry (ITC) validates enthalpy-driven interactions .
Q. What are the challenges in validating this compound as a reference standard for regulatory compliance?
Key challenges include batch-to-batch variability (≤2% impurity threshold) and stability under accelerated ICH conditions (40°C/75% RH). Follow USP<621> for chromatographic method validation, including system suitability (RSD ≤2% for retention time) and robustness testing (±10% mobile phase variation) .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
